Harnsäure

Übersicht

Beschreibung

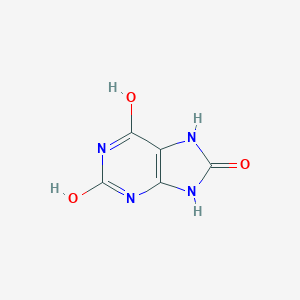

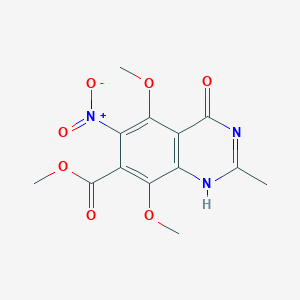

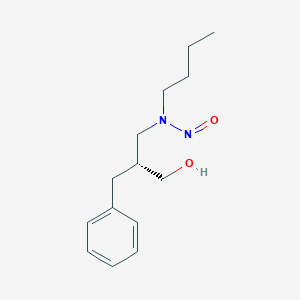

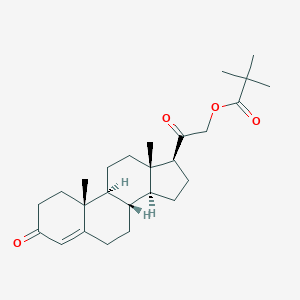

Uric acid is a heterocyclic compound composed of carbon, nitrogen, oxygen, and hydrogen, with the chemical formula C₅H₄N₄O₃. It is a product of the metabolic breakdown of purine nucleotides and is a normal component of urine. High concentrations of uric acid in the blood can lead to medical conditions like gout and kidney stones .

Wissenschaftliche Forschungsanwendungen

Harnsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound ist das Endprodukt des Purinstoffwechsels beim Menschen, das durch das Enzym Xanthinoxidase gebildet wird, das Oxypurine oxidiert . Sie wirkt als starkes Reduktionsmittel und Antioxidans und schützt Zellen vor oxidativem Schaden, indem sie Elektronen abgibt . Die antioxidativen Eigenschaften von this compound sind besonders wichtig im Zusammenhang mit dem Neuro-Schutz, wobei gezeigt wurde, dass sie das Infarktvolumen reduziert und die neurologische Funktion in Tiermodellen des Schlaganfalls verbessert .

Ähnliche Verbindungen:

Harnstoff: Ein stickstoffhaltiges Abfallprodukt, das in der Leber gebildet und im Urin ausgeschieden wird.

Ammoniak: Ein giftiges stickstoffhaltiges Abfallprodukt, das in verschiedenen Organismen zu Harnstoff oder this compound umgewandelt wird.

Guanin: Ein Purinderivat, das this compound ähnelt und in Nukleinsäuren vorkommt.

Eindeutigkeit von this compound: this compound ist einzigartig in ihrer Rolle sowohl als Abfallprodukt als auch als Antioxidans. Ihre Fähigkeit, als Reduktionsmittel zu wirken und vor oxidativem Stress zu schützen, unterscheidet sie von anderen stickstoffhaltigen Abfallprodukten wie Harnstoff und Ammoniak . Darüber hinaus unterstreicht die Beteiligung von this compound an Erkrankungen wie Gicht und ihre Verwendung in verschiedenen wissenschaftlichen Anwendungen ihre besonderen Eigenschaften und ihre Bedeutung .

Wirkmechanismus

- Role : Normally, a small amount of uric acid is present in the body. However, excessive levels in the blood (hyperuricemia) can lead to conditions like gout and kidney stone formation .

- Early human studies also support its neuroprotective effects, with decreased lipid peroxidation observed in both cortex and subcortex areas. No significant toxicities have been reported .

- The affected pathways include those related to oxidative stress and antioxidant defense mechanisms .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Biochemische Analyse

Biochemical Properties

Uric acid plays a significant role in biochemical reactions, particularly in the catabolism of purines. The enzyme xanthine oxidase catalyzes the formation of uric acid from xanthine and hypoxanthine. Xanthine oxidase is a large enzyme whose active site consists of the metal molybdenum bound to sulfur and oxygen .

Cellular Effects

Uric acid influences various cellular processes and functions. It has been shown to regulate intracellular signaling pathways and gene expression. Elevated levels of uric acid can lead to the production of reactive oxygen species (ROS), which can cause oxidative stress and inflammation within cells . This can result in cellular dysfunction, particularly in pancreatic β-cells, where uric acid can decrease glucose-stimulated insulin secretion and cause cell death .

Molecular Mechanism

At the molecular level, uric acid exerts its effects through several mechanisms. It can bind to and inhibit enzymes, such as xanthine oxidase, thereby regulating the production of uric acid itself . Uric acid can also activate signaling pathways, such as the TLR4-NLRP3 inflammasome and PI3K/Akt pathways, leading to increased expression of transport proteins like ABCG2 . These interactions can result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of uric acid can change over time. Studies have shown that elevated serum uric acid levels are associated with metabolic syndrome and other health conditions . Over time, uric acid can degrade and lose stability, which can impact its long-term effects on cellular function. In vitro and in vivo studies have observed that prolonged exposure to high levels of uric acid can lead to chronic inflammation and cellular damage .

Dosage Effects in Animal Models

The effects of uric acid vary with different dosages in animal models. High doses of uric acid have been shown to induce oxidative stress and inflammation, leading to cellular dysfunction and damage . In rodent models of ischemic stroke, uric acid has been found to reduce infarct size and improve blood-brain barrier integrity at certain dosages . Excessive doses can lead to toxic effects and exacerbate conditions such as gout and kidney disease .

Metabolic Pathways

Uric acid is involved in several metabolic pathways, primarily the catabolism of purines. It is produced from xanthine and hypoxanthine through the action of xanthine oxidase . Uric acid can also be further metabolized to allantoin in most mammals via the enzyme uricase, although humans lack this enzyme . The balance between production and excretion of uric acid is crucial for maintaining its levels in the body .

Transport and Distribution

Uric acid is transported and distributed within cells and tissues through various transporters and binding proteins. Key transporters include URAT1, GLUT9, and ABCG2, which are involved in the reabsorption and excretion of uric acid . These transporters help maintain uric acid homeostasis by regulating its levels in the blood and tissues . Uric acid can accumulate in joints and kidneys, leading to conditions such as gout and kidney stones .

Subcellular Localization

The subcellular localization of uric acid and its associated enzymes can impact its activity and function. In amphibian liver and kidney cells, urate oxidase is localized in peroxisomes, while allantoinase is found in mitochondria . In human intestinal cells, uric acid can alter the localization of transport proteins like ABCG2, facilitating their translocation to the plasma membrane . These localization patterns are crucial for the proper metabolism and excretion of uric acid.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Harnsäure kann durch Aufschmelzen von Harnstoff mit Glycin synthetisiert werden, ein Verfahren, das erstmals 1882 vom ukrainischen Chemiker Iwan Horbaczewski entwickelt wurde . Ein weiterer Ansatz beinhaltet die Verwendung von Ammoniakwasser, um this compound zu lösen, die ansonsten praktisch unlöslich in Wasser oder gängigen organischen Lösungsmitteln ist . Die Herstellung von this compound-Standardlösungen beinhaltet oft das Lösen in einer basischen Lösung wie wässrigen Lösungen von Lithiumcarbonat, Kaliumhydroxid, Natriumhydroxid oder Ammoniakwasser .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus biologischen Quellen wie Urin oder Gewebeproben, gefolgt von Reinigungsprozessen. Hochleistungsflüssigchromatographie (HPLC) und Massenspektrometrie sind gängige Techniken für die Analyse und Quantifizierung von this compound in industriellen Umgebungen .

Analyse Chemischer Reaktionen

Reaktionstypen: Harnsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Eine bemerkenswerte Reaktion ist die Murexid-Probe, bei der this compound mit verdünnter Salpetersäure reagiert, gefolgt von der Zugabe von Ammoniak, wodurch eine violette Färbung aufgrund der Bildung von Ammoniumpurpurat oder Murexid entsteht .

Häufige Reagenzien und Bedingungen:

Reduktion: this compound wirkt als Reduktionsmittel und kann in verschiedenen chemischen Reaktionen Elektronen abgeben.

Substitution: this compound kann unter bestimmten Bedingungen Substitutionsreaktionen mit verschiedenen chemischen Gruppen eingehen.

Wichtige Produkte:

Vergleich Mit ähnlichen Verbindungen

Urea: A nitrogenous waste product formed in the liver and excreted in urine.

Ammonia: A toxic nitrogenous waste that is converted to urea or uric acid in different organisms.

Guanine: A purine derivative similar to uric acid, found in nucleic acids.

Uniqueness of Uric Acid: Uric acid is unique in its role as both a waste product and an antioxidant. Its ability to act as a reducing agent and protect against oxidative stress sets it apart from other nitrogenous waste products like urea and ammonia . Additionally, uric acid’s involvement in medical conditions such as gout and its use in various scientific applications highlight its distinct properties and significance .

Eigenschaften

IUPAC Name |

7,9-dihydro-3H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHOTFFKMJEONL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3042508 | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS], Solid | |

| Record name | Uric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18587 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.06 mg/mL | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The exact mechanism of action for uric acid's antioxidant effects have not yet been elucidated. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

69-93-2 | |

| Record name | Uric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uric Acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | uric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3042508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/268B43MJ25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

Greater than 300 °C, > 300 °C | |

| Record name | Uric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08844 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000289 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

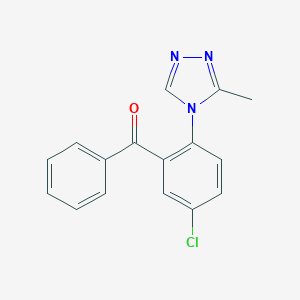

![5-Chloro-2-[3-(hydroxymethyl)-5-methyl-4H-1,2,4-triazol-4-YL]benzophenone](/img/structure/B131420.png)

![1-[(2E)-2-butenoyl]-2-methylaziridine](/img/structure/B131421.png)